3-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine
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Overview
Description
3-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is a heterocyclic compound that contains pyridazine, pyrazole, and piperazine moieties. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine typically involves multi-step proceduresThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine or pyrazole rings .
Scientific Research Applications
3-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
3-(4-pyridyl)-1H-pyrazole: Contains a pyrazole ring similar to the target compound.
4-(2-methylpyrimidin-4-yl)piperazine: Shares the piperazine and pyrimidine moieties.
6-(1H-pyrazol-1-yl)pyridazine: Contains the pyridazine and pyrazole rings.
Uniqueness
3-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is unique due to its combination of three different heterocyclic rings, which may confer distinct biological activities and chemical properties compared to other similar compounds .
Properties
IUPAC Name |
2-methyl-4-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N8/c1-13-17-7-5-14(19-13)22-9-11-23(12-10-22)15-3-4-16(21-20-15)24-8-2-6-18-24/h2-8H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBUBSVWIMGDEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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